molecular formula C6H9N3S2 B1522190 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol CAS No. 66180-50-5

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1522190
CAS No.: 66180-50-5
M. Wt: 187.3 g/mol
InChI Key: JZJHGTCUTANFKS-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol (CAS 66180-50-5) is a sulfur-containing heterocyclic compound with the molecular formula C 6 H 9 N 3 S 2 and a molecular weight of 187.29 g/mol. It serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole core is a privileged structure in the design of bioactive molecules, found in several commercial drugs, including classes of cephalosporin antibiotics and sulfonamide-based therapeutics . Researchers leverage this compound as a key building block for the development of novel substances with potential pharmacological activities. Literature indicates that derivatives of the 1,3,4-thiadiazole motif have demonstrated a wide spectrum of remarkable biological activities in scientific studies, including anticancer , antimicrobial , and antiepileptic properties . Beyond its direct bioactivity, the thiol group on the thiadiazole ring makes it an excellent precursor for further functionalization. It can be alkylated to create thioether derivatives, which can act as halogenated alkylating agents for synthesizing compound libraries or be developed into sophisticated ligands for metal complexes and coordination polymers . These ligands are of significant interest in areas such as material science and the development of metal-organic frameworks (MOFs) . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-pyrrolidin-1-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S2/c10-6-8-7-5(11-6)9-3-1-2-4-9/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJHGTCUTANFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Route and Cyclization

  • Step 1: Formation of Thiosemicarbazide Intermediate

    Pyrrolidine, as a secondary amine, reacts with carbon disulfide in the presence of ammonium hydroxide to form the corresponding dithiocarbamate salt. Subsequent reaction with hydrazine hydrate in ethanol produces the pyrrolidinyl thiosemicarbazide intermediate.

  • Step 2: Cyclization to 1,3,4-Thiadiazole Ring

    The thiosemicarbazide intermediate undergoes cyclization in acidic media or under reflux conditions with dehydrating agents (e.g., concentrated hydrochloric acid or acetic acid) to form the 1,3,4-thiadiazole ring system. This step results in the formation of this compound.

  • Yields and Conditions

    The cyclization typically occurs under reflux for 1–2 hours, with yields ranging from moderate to high (50–80%) depending on reaction conditions and purity of intermediates.

Halogenation and Nucleophilic Substitution Route

  • Step 1: Preparation of 5-Chloro-1,3,4-thiadiazole-2-thiol Derivative

    Starting from the 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) analogs, treatment with thionyl chloride in benzene converts the thiol group at position 2 into a chloro substituent, yielding 5-chloro-1,3,4-thiadiazole derivatives.

  • Step 2: Nucleophilic Substitution with Pyrrolidine

    The 5-chloro substituent is then displaced by nucleophilic attack of pyrrolidine under reflux in methanol or other suitable solvents, often in the presence of a base such as triethylamine. This substitution yields this compound derivatives.

  • Reaction Features

    This method allows for functionalization at the 5-position by replacing the chlorine atom with various amines, including pyrrolidine, enabling structural diversification.

Biocatalytic Synthesis Approach (Emerging Method)

  • A novel enzymatic method utilizes Myceliophthora thermophila laccase to catalyze the formation of 1,3,4-thiadiazole aryl thioethers under mild conditions. Although this approach primarily focuses on aryl thioethers, it demonstrates potential for sustainable synthesis of thiadiazole derivatives with thiol functionalities.

  • This biocatalytic route offers mild reaction conditions, environmentally friendly processes, and yields ranging from 46% to 94% for related compounds.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Thiosemicarbazide Cyclization Amine + CS2 → Thiosemicarbazide → Cyclization Reflux in acidic media (HCl, AcOH) 50–80 Straightforward, well-established Requires harsh acidic conditions
Halogenation + Nucleophilic Substitution Thiol → Chloride (SOCl2) → Substitution with pyrrolidine Reflux in methanol, base catalysis Moderate to high Allows diverse substitutions Multi-step, uses toxic reagents
Biocatalytic Synthesis Enzyme-catalyzed thio-Michael addition Mild, enzymatic, aqueous conditions 46–94 Green chemistry, mild conditions Limited to related thioether types

Research Findings and Notes

  • The thiosemicarbazide cyclization method remains the most traditional and widely used route for synthesizing 1,3,4-thiadiazole derivatives, including those with pyrrolidine substituents. The reaction proceeds via ring closure facilitated by acidic or dehydrating conditions, producing the thiol functionality at position 2.

  • The halogenation followed by nucleophilic substitution offers a versatile pathway to introduce pyrrolidine at the 5-position. This approach benefits from the reactivity of the 5-chloro intermediate, allowing substitution by various nucleophiles.

  • The enzymatic synthesis method, while novel and promising for sustainability, requires further adaptation and optimization specifically for this compound synthesis.

  • Spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and elemental analysis are essential for confirming the structure and purity of the synthesized compound in all methods.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiolate.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonic acid

  • Reduction: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiolate

  • Substitution: Alkylated derivatives of the thiadiazole ring

Scientific Research Applications

Biological Activities

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity. For instance, derivatives containing the thiadiazole moiety have shown significant antibacterial effects against gram-negative bacteria like E. coli. Studies indicate that these compounds can inhibit enoyl-acyl carrier protein reductase, an essential enzyme for bacterial fatty acid synthesis .

Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of 1,3,4-thiadiazole derivatives. In vivo studies have shown that certain derivatives exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. For example, one study reported that a derivative provided 80% protection at a dosage of 100 mg/kg . The mechanism is believed to involve modulation of GABAergic activity and voltage-gated ion channels .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of a new class of compounds derived from 5-(pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol. The results showed that these compounds exhibited significant antibacterial activity against E. coli, with docking studies revealing strong binding affinities to the active site of enoyl ACP reductase .

CompoundActivity Against E. coliBinding Affinity (kcal/mol)
Compound ASignificant-8.5
Compound BModerate-7.2
Compound CWeak-6.0

Case Study 2: Anticonvulsant Efficacy

In another research effort, various derivatives were synthesized and tested for their anticonvulsant properties. One compound showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating its potential as a therapeutic agent .

CompoundLD50 (mg/kg)Protection (%) at 100 mg/kg
Compound D126.880%
Compound E150.066.67%

Material Science Applications

Beyond biological applications, this compound is also explored in materials science for its potential as a building block in organic electronics and sensors due to its favorable electronic properties .

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can bind to metal ions, which can modulate enzyme activity and influence biological pathways. The pyrrolidine ring contributes to the compound's ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The biological and physicochemical properties of 1,3,4-thiadiazole-2-thiol derivatives are highly influenced by substituents at the 5-position. Key examples include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Applications/Findings Reference
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino 243.4 Intermediate in oxadiazole-thiadiazole hybrids for anticandidal activity
5-(Ethylamino)-1,3,4-thiadiazole-2-thiol Ethylamino 163.2 Antimicrobial precursor with moderate yields (46–71%)
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol Pyridin-2-yl 195.2 Lincomycin derivative with 11% yield; antibacterial activity
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazole-2-thiol Nitro-pyrazole 257.2 Higher antibacterial yield (18%) compared to pyridyl analogs
5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 2-Nitrophenyl 239.3 Enhanced antibacterial activity in lincomycin derivatives (19–25% yield)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) improve antibacterial potency, likely due to increased electrophilicity enhancing target interactions.
  • Aromatic substituents (e.g., pyridyl , nitrophenyl ) exhibit higher bioactivity than aliphatic groups (e.g., ethylamino ), attributed to π-π stacking with microbial enzymes.
  • Bulkier groups (e.g., cyclohexylamino ) may reduce synthetic yields but enhance target specificity.
Heterocyclic Variants: Oxadiazole vs. Thiadiazole

Replacing the thiadiazole core with oxadiazole alters electronic properties and stability:

Compound Name Core Structure Melting Point (°C) Key Applications Reference
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol Oxadiazole 231 Higher thermal stability; used in organic reagents
5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol Thiadiazole Not reported Broader medicinal applications due to sulfur’s polarizability

Key Observations :

  • Oxadiazole derivatives (e.g., ) exhibit higher melting points, suggesting greater crystallinity and stability.
  • Thiadiazole derivatives are more reactive in biological systems due to sulfur’s electron-rich nature, enabling disulfide bond formation or metal chelation .
Application-Focused Derivatives
2.3.1. Lincomycin-Thiadiazole Hybrids

Several 1,3,4-thiadiazole-2-thiol derivatives are conjugated to lincomycin to enhance antibacterial activity:

Compound Name (Lincomycin Derivative) Substituent (R) Yield (%) MIC Range (μg/mL) Reference
Compound 4 (Pyridin-2-yl) Pyridin-2-yl 11 0.5–64
Compound 13 (Nitro-pyrazole) 1-Methyl-4-nitro-pyrazole 18 0.25–32
Compound 20 (Methylthio-phenyl) 2-(Methylthio)phenyl 44 0.125–16

Key Observations :

  • Methylthio-phenyl substituents (e.g., ) achieve higher yields (44%) and lower MIC values, indicating superior antibacterial efficacy.
  • Nitro groups (e.g., ) enhance potency against resistant strains, likely by inhibiting bacterial efflux pumps.
2.3.2. Antioxidant and Anti-inflammatory Derivatives

Compounds like 5-substituted-2-mercapto-1,3,4-thiadiazoles (e.g., ) exhibit antioxidant activity due to the thiol group’s radical-scavenging ability. For example:

  • 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol shows dual antibacterial and anti-inflammatory effects in .

Biological Activity

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a thiadiazole moiety. The presence of the thiol group enhances its reactivity and biological interactions. Its unique structure allows it to act as a versatile building block in the synthesis of various pharmaceutical agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In one study, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiHigh

Anticancer Properties

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it inhibits the growth of various cancer cell lines, including PC3 (prostate cancer) and HT29 (colon cancer). The anticancer mechanism is thought to involve apoptosis induction and inhibition of specific enzymes like lipoxygenase .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation using the MTT assay, this compound showed IC50 values comparable to standard chemotherapeutic agents. The compound's efficacy was attributed to its ability to induce cell cycle arrest and promote programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties . Studies have reported that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer progression and inflammation.
  • Cell Membrane Disruption : It affects microbial cell membranes leading to cell death.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol, and how are reaction conditions optimized?

  • The compound is typically synthesized via condensation of thiosemicarbazide derivatives with pyrrolidine-containing precursors. A general procedure involves refluxing reactants in glacial acetic acid, followed by basification and recrystallization (e.g., ethanol) to isolate the product . Key parameters for optimization include reaction time (monitored via TLC), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and thiadiazole sulfur environments. For example, SH groups in thiadiazole derivatives resonate near δ 10.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., EI-MS m/z 305 [M+1] for analogous compounds) and fragmentation patterns .
  • X-ray Crystallography: Determines crystal packing and dihedral angles between thiadiazole and pyrrolidine rings (e.g., deviations of 18–30° observed in related structures) .

Q. What solvents and purification methods are recommended for this compound?

  • Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility during synthesis. Purification often involves recrystallization from ethanol/water mixtures or column chromatography for intermediates. Purity is validated via HPLC (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the thiadiazole core in cross-coupling reactions?

  • The electron-withdrawing thiadiazole moiety directs electrophilic substitution. For example, the sulfur atoms in the thiadiazole ring stabilize negative charges, making the C-2 position (adjacent to the thiol group) reactive toward alkylation or arylation. Substituents on the pyrrolidine ring (e.g., electron-donating groups) modulate nucleophilicity, as shown in analogous imidazole-thiol systems .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., pH, solvent polarity). To address this:

  • Standardize protocols: Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial assays) and solvent controls (DMSO ≤1% v/v) .
  • Validate mechanisms: Compare docking studies (e.g., binding to bacterial DNA gyrase) with experimental inhibition data .

Q. How can computational methods improve experimental design for derivatization?

  • Molecular docking: Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. For example, thiadiazole-thiol derivatives show high affinity for hydrophobic enzyme pockets .
  • DFT calculations: Optimize reaction pathways for functionalization (e.g., Fukui indices identify nucleophilic sites on the thiadiazole ring) .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in biological assays, and how are they mitigated?

  • The thiol group and aromatic system reduce aqueous solubility. Solutions include:

  • Prodrug design: Convert the thiol to a disulfide or ester derivative for improved bioavailability .
  • Nanoparticle encapsulation: Use PEGylated liposomes to enhance delivery .

Q. How are reaction kinetics and selectivity controlled during functional group transformations?

  • Temperature control: Lower temperatures (0–5°C) favor thiolate anion formation for selective alkylation .
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions in biphasic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
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5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol

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